molecular formula C12H15NO3 B555757 (R)-2-Methylpyrrolidine-2-carboxylic acid CAS No. 63399-77-9

(R)-2-Methylpyrrolidine-2-carboxylic acid

Cat. No. B555757
CAS RN: 63399-77-9
M. Wt: 129,2 g/mole
InChI Key: CNQZAOFOKXXEOB-LLVKDONJSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

  • Enantiomeric Resolution : (R)-2-Methylpyrrolidine-2-carboxylic acid was studied for its role in dielectrically controlled resolution (DCR) observed in the resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid, indicating its significance in chiral resolution processes (Sakurai et al., 2006).

  • Precursor Studies in Biosynthesis : Research explored 1-Methylpyrrolidine-2-acetic acid as a precursor in the biosynthesis of tropane alkaloids in plants, highlighting its potential role in natural product synthesis (Huang et al., 1996).

  • Antibacterial Agents Synthesis : The compound has been utilized in the asymmetric synthesis of quinolonecarboxylic acid class antibacterial agents, demonstrating its significance in medicinal chemistry (Rosen et al., 1988).

  • Chemiluminescence Detection : Its derivatives have been used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography with electrogenerated chemiluminescence detection, indicating its application in analytical chemistry (Morita et al., 2002).

  • Asymmetric Synthesis : Efficient and practical synthesis methods have been developed for (R)-2-Methylpyrrolidine, highlighting its importance in organic synthesis (Zhao et al., 2006).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves understanding the current state of research involving the compound and where future research might be headed. This could include potential new synthesis methods, uses, or reactions.


For a specific compound like “®-2-Methylpyrrolidine-2-carboxylic acid”, you would need to look up each of these aspects in scientific literature or databases. Please note that not all compounds will have information available on all these aspects. Some compounds may not have been fully researched yet.


properties

IUPAC Name

(2R)-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHAVWYGIBIEU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979566
Record name 2-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methylpyrrolidine-2-carboxylic acid

CAS RN

63399-77-9
Record name 2-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yu, H Liu, G Xia, L Liu, Z Xu, Q Chen… - ACS Medicinal …, 2012 - ACS Publications
On the basis of scaffold hopping, a novel series of 2-alkyl-1-arylsulfonylprolinamides was discovered as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) inhibitors. A …
Number of citations: 12 pubs.acs.org

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